CDK8-IN-11 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

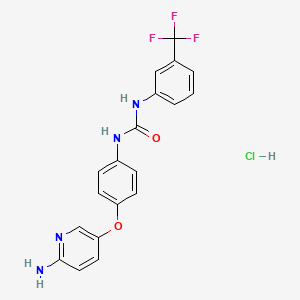

Propiedades

Fórmula molecular |

C19H16ClF3N4O2 |

|---|---|

Peso molecular |

424.8 g/mol |

Nombre IUPAC |

1-[4-[(6-amino-3-pyridinyl)oxy]phenyl]-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride |

InChI |

InChI=1S/C19H15F3N4O2.ClH/c20-19(21,22)12-2-1-3-14(10-12)26-18(27)25-13-4-6-15(7-5-13)28-16-8-9-17(23)24-11-16;/h1-11H,(H2,23,24)(H2,25,26,27);1H |

Clave InChI |

QYWOEWODLVLYJM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CN=C(C=C3)N)C(F)(F)F.Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of CDK8-IN-11 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene, playing a pivotal role in the transcriptional regulation of various signaling pathways implicated in cancer. CDK8-IN-11 hydrochloride is a potent and selective small molecule inhibitor of CDK8. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key signaling pathways, presenting quantitative data on its activity, and outlining detailed protocols for its in vitro and in vivo evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals working on CDK8-targeted cancer therapies.

Introduction to CDK8 and its Role in Cancer

Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex, a multiprotein assembly that regulates the function of RNA polymerase II. Unlike other CDKs that are primarily involved in cell cycle progression, CDK8 acts as a transcriptional regulator. It can function as both a transcriptional activator and repressor, influencing the expression of a wide array of genes involved in cell proliferation, differentiation, and survival.

Dysregulation of CDK8 activity has been implicated in various cancers, including colorectal cancer, where it is often amplified and overexpressed. CDK8 exerts its oncogenic effects through the modulation of several key signaling pathways, most notably the WNT/β-catenin and STAT (Signal Transducer and Activator of Transcription) pathways. By phosphorylating key components of these pathways, CDK8 can enhance the expression of pro-proliferative and anti-apoptotic genes.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of CDK8 kinase activity. Its primary mechanism of action is the competitive inhibition of ATP binding to the CDK8 active site, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to the downregulation of CDK8-mediated signaling pathways, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.

Inhibition of the WNT/β-catenin Signaling Pathway

The WNT/β-catenin signaling pathway is a critical driver of tumorigenesis in many cancers, particularly colorectal cancer. In the canonical WNT pathway, the stabilization and nuclear translocation of β-catenin lead to the transcriptional activation of target genes such as c-Myc, which promote cell proliferation. CDK8 has been shown to be a positive regulator of β-catenin-dependent transcription.

This compound effectively suppresses the WNT/β-catenin signaling pathway. By inhibiting CDK8, it prevents the phosphorylation of substrates that enhance β-catenin's transcriptional activity. This leads to a reduction in the expression of β-catenin target genes, thereby inhibiting the proliferation of cancer cells dependent on this pathway.

Modulation of the STAT1 Signaling Pathway

The STAT1 signaling pathway is crucial for mediating cellular responses to interferons and other cytokines. Phosphorylation of STAT1 at Serine 727 (Ser727) is a key event in its transcriptional activation. CDK8 has been identified as a kinase responsible for the phosphorylation of STAT1 at this residue.

This compound has been demonstrated to inhibit the phosphorylation of STAT1 at Ser727 in a dose-dependent manner. This inhibition of STAT1 activation can modulate the expression of interferon-stimulated genes, which have complex roles in cancer, including effects on apoptosis and immune responses.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Notes |

| IC50 (CDK8) | 46 nM | Half-maximal inhibitory concentration against CDK8 kinase activity. |

While CDK8-IN-11 is described as a selective inhibitor, a broader kinase selectivity profile against other CDKs and a wider panel of kinases was not available in the public domain at the time of this report.

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Result |

| HCT-116 | Cell Proliferation | Inhibition of proliferation | Dose-dependent inhibition |

| HCT-116 | Western Blot | p-STAT1 (Ser727) | Dose-dependent inhibition |

| CT-26 | In Vivo Xenograft | Tumor Growth Inhibition | Significant inhibition of tumor growth |

Detailed pharmacokinetic data for this compound, such as bioavailability, half-life, and clearance, were not publicly available at the time of this report.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by CDK8 and the point of intervention for this compound.

The Discovery and Synthesis of CDK8-IN-11 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription and a promising therapeutic target in oncology. As a component of the Mediator complex, CDK8 influences the activity of key signaling pathways implicated in cancer progression, notably the Wnt/β-catenin and STAT signaling cascades. CDK8-IN-11 hydrochloride is a potent and selective small-molecule inhibitor of CDK8 that has demonstrated significant anti-tumor activity in preclinical studies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended to serve as a resource for researchers in the field of cancer biology and drug discovery.

Introduction to CDK8 as a Therapeutic Target

Cyclin-dependent kinase 8 (CDK8) is a serine/threonine kinase that, along with its paralog CDK19, forms the kinase module of the Mediator complex.[1] This complex acts as a bridge between transcription factors and RNA polymerase II, thereby playing a pivotal role in the regulation of gene expression.[1] Dysregulation of CDK8 activity has been implicated in various cancers, including colorectal, breast, and prostate cancer, as well as acute myeloid leukemia (AML).[2][3]

CDK8's oncogenic role is often linked to its ability to modulate the transcriptional output of key cancer-driving pathways. For instance, in colorectal cancer, CDK8 is frequently amplified and acts as a coactivator of the Wnt/β-catenin signaling pathway, a critical driver of tumorigenesis in this malignancy.[4] Furthermore, CDK8 can phosphorylate and activate STAT transcription factors, which are involved in cytokine signaling and immune responses.[5] The multifaceted role of CDK8 in transcriptional regulation has made it an attractive target for the development of novel anti-cancer therapeutics.

Discovery of this compound

This compound was identified as a potent and selective inhibitor of CDK8 through targeted drug discovery efforts. It demonstrates high affinity for CDK8 and exhibits inhibitory activity at nanomolar concentrations. The hydrochloride salt form of the compound enhances its solubility and suitability for biological and pharmaceutical development.

Quantitative Biological Data

The biological activity of CDK8-IN-11 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (CDK8) | 46 nM | Enzymatic assay | [4] |

| Cell Lines | HCT-116, HHT-29, SW480, CT-26, GES-1 | Cell proliferation assay | [4] |

| p-STAT1 (Ser727) Inhibition | 0-4 μM (48 h) | Western Blot in HCT-116 cells | [4] |

| Cell Cycle Arrest | G1 phase | Flow cytometry in HCT-116 cells (0.5-2 μM, 48 h) | [4] |

| Parameter | Value | Dosing | Animal Model | Reference |

| Tumor Growth Inhibition | Significant | 10 and 40 mg/kg, p.o. | CT-26 xenograft mice | [4] |

| Apparent Permeability | 1.8 × 10⁻⁶ cm/s | 10 mg/kg, p.o.; 2 mg/kg, i.v. | Rats | [4] |

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, based on the general synthesis schemes for similar pyrimidine-based kinase inhibitors disclosed in patents, a plausible synthetic route can be proposed. The synthesis likely involves a nucleophilic aromatic substitution reaction as a key step.

Disclaimer: The following is a generalized, representative synthesis scheme and has not been experimentally verified for CDK8-IN-11. Researchers should consult relevant patents (e.g., WO2018027082A1) for more detailed, though not specific, guidance.

General Synthetic Scheme:

Experimental Protocols

Cell Proliferation Assay

Objective: To determine the effect of CDK8-IN-11 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, SW480)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of CDK8-IN-11 in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of CDK8-IN-11. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the luminescence or absorbance using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis of STAT1 Phosphorylation

Objective: To assess the inhibition of CDK8-mediated phosphorylation of STAT1 at Ser727 in cells treated with CDK8-IN-11.

Materials:

-

HCT-116 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total-STAT1, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

Western blotting apparatus

Procedure:

-

Plate HCT-116 cells and allow them to grow to 70-80% confluency.

-

Treat the cells with various concentrations of CDK8-IN-11 for 24-48 hours.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total STAT1 and β-actin for loading control.

Signaling Pathways and Experimental Workflows

CDK8 in the Wnt/β-catenin Signaling Pathway

CDK8 acts as a positive regulator of the canonical Wnt/β-catenin signaling pathway. In the nucleus, stabilized β-catenin complexes with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation, such as c-Myc and Cyclin D1.[2] CDK8 can phosphorylate components of this complex, enhancing its transcriptional activity. Inhibition of CDK8 with CDK8-IN-11 is expected to downregulate the expression of Wnt target genes.

Experimental Workflow for In Vivo Efficacy Study

Conclusion

This compound is a valuable research tool for investigating the biological functions of CDK8 and a promising lead compound for the development of novel cancer therapeutics. Its potent and selective inhibition of CDK8 leads to the suppression of key oncogenic signaling pathways, resulting in anti-proliferative effects in cancer cells and tumor growth inhibition in vivo. This technical guide provides a consolidated resource of the current knowledge on CDK8-IN-11, which should facilitate further research and development in this area. Future studies will likely focus on elucidating the full spectrum of its anti-cancer activities, identifying predictive biomarkers for patient selection, and exploring its potential in combination therapies.

References

- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WO2018027082A1 - Use of cdk8 inhibitors to treat diseases of inflammation and autoimmunity - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

CDK8: A Comprehensive Technical Guide to a High-Value Oncology Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 8 (CDK8) has emerged as a compelling therapeutic target in oncology due to its multifaceted role in transcriptional regulation and its association with cancer cell proliferation, survival, and metastasis. As a conditionally essential kinase, CDK8 is a key component of the Mediator complex, a critical interface between transcription factors and the RNA polymerase II machinery. Its dysregulation is implicated in a variety of malignancies, including colorectal, breast, and hematological cancers, often correlating with poor prognosis. This technical guide provides an in-depth overview of CDK8's biological functions, its role in key oncogenic signaling pathways, the current landscape of therapeutic inhibitors, and detailed experimental protocols for its investigation.

The Role of CDK8 in Cancer Biology

CDK8, along with its paralog CDK19, forms the kinase module of the Mediator complex, which also includes Cyclin C, MED12, and MED13. This module can reversibly associate with the core Mediator complex to modulate gene expression. CDK8 exerts its influence through two primary mechanisms:

-

Phosphorylation of Transcription Factors: CDK8 directly phosphorylates a range of transcription factors, thereby altering their stability and activity. Key targets include components of the Wnt/β-catenin, STAT, and Hippo signaling pathways.[1] This phosphorylation can either activate or repress transcriptional programs, depending on the cellular context.

-

Regulation of RNA Polymerase II Activity: CDK8 can phosphorylate the C-terminal domain (CTD) of RNA Polymerase II, influencing transcriptional initiation and elongation.[2]

The oncogenic role of CDK8 is often context-dependent. While frequently acting as a positive regulator of cancer-promoting genes, in some instances, it can have tumor-suppressive functions.[3] This dual functionality underscores the importance of understanding the specific cellular environment when targeting CDK8.

Key Signaling Pathways Involving CDK8

CDK8 is a critical node in several signaling pathways central to tumorigenesis.

Wnt/β-catenin Signaling

In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to the activation of genes involved in cell proliferation. CDK8 has been identified as a crucial coactivator of β-catenin-dependent transcription.[4] It can phosphorylate β-catenin, enhancing its transcriptional activity. Furthermore, CDK8 can phosphorylate and inactivate E2F1, a known repressor of β-catenin, further promoting Wnt pathway signaling.[5] Dysregulation of the Wnt/β-catenin pathway is particularly prominent in colorectal cancer.[6]

Caption: CDK8 in the Wnt/β-catenin signaling pathway.

STAT Signaling

Signal Transducer and Activator of Transcription (STAT) proteins are key mediators of cytokine signaling. CDK8 has been identified as a kinase that phosphorylates STAT1 on serine 727 (S727) in response to interferon-gamma (IFNγ).[7] This phosphorylation is crucial for the full transcriptional activity of STAT1 and the regulation of a subset of IFNγ-responsive genes.[8][9] Similarly, CDK8 can phosphorylate other STAT family members, including STAT3 and STAT5, modulating their activity in various cancer contexts.[8]

Caption: CDK8 in the STAT signaling pathway.

Hippo Signaling

The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation contributes to cancer development. The transcriptional coactivators YAP and TAZ are the main downstream effectors of this pathway. Recent evidence suggests a link between CDK8 and the Hippo pathway. CDK8 can directly phosphorylate YAP, which enhances its activity and promotes the migration of colon cancer cells. This interaction highlights a novel mechanism by which CDK8 can contribute to cancer progression.

Caption: CDK8 interaction with the Hippo signaling pathway.

CDK8 Inhibitors in Oncology

The development of small molecule inhibitors targeting CDK8 has gained significant momentum. These inhibitors primarily act as ATP-competitive agents, blocking the kinase activity of CDK8 and its paralog CDK19.[5]

Preclinical and Clinical Landscape

Several CDK8/19 inhibitors have demonstrated promising preclinical activity, leading to their advancement into clinical trials. These compounds have shown efficacy in various cancer models, including solid tumors and hematological malignancies.[10][11]

Table 1: Selected CDK8/19 Inhibitors in Development

| Compound | Developer | Highest Development Phase | Selected Indications | Mechanism of Action |

| RVU120 (SEL120) | Ryvu Therapeutics | Phase I/II | Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), Solid Tumors | Selective CDK8/19 inhibitor |

| BCD-115 (Senexin B) | Biocad | Phase I | ER+ Breast Cancer | Selective CDK8/19 inhibitor |

| SNX631 | Senex Biotechnology | Preclinical | Breast Cancer | Selective CDK8/19 inhibitor |

| BI-1347 | Boehringer Ingelheim | Preclinical | Solid Tumors | Potent and selective CDK8/19 inhibitor |

| Compound 2 | Boehringer Ingelheim | Preclinical | Hematological and Solid Tumors | Potent and selective CDK8/19 inhibitor |

Table 2: In Vitro Activity of Selected CDK8 Inhibitors

| Compound | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Cell Line | Cell-based Assay IC50 (µM) |

| RVU120 (SEL120) | - | - | AML cell lines | - |

| BCD-115 (Senexin B) | 17 | - | - | - |

| SNX631 | 0.3-1.4 | - | - | - |

| BI-1347 | 1.4 | - | MV-4-11b | 0.007 |

| Compound 2 | 1.8 | - | MV-4-11b | <1 |

| T-474 | 1.6 | 1.9 | VCaP | - |

| T-418 | 23 | 62 | VCaP | - |

| Senexin A | 640 | - | - | - |

| Senexin C | 3.6 | - | - | - |

Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.[2][9][12][13][14]

Clinical Trial Data Summary

RVU120 (SEL120):

-

Solid Tumors (NCT05052255): In a Phase I/II trial for relapsed/refractory metastatic or advanced solid tumors, RVU120 was generally well tolerated.[10][15][16] As of February 2022, 5 patients were enrolled, with no dose-limiting toxicities (DLTs) or ≥G3 adverse events (AEs) observed at doses of 75 mg and 100 mg.[10] Two out of three patients in the first cohort achieved stable disease.[10] Later data from October 2023 with 39 patients across 8 cohorts (doses from 75 to 400 mg) showed 12 patients with stable disease, and for 8 of these patients, the duration of therapy on RVU120 was longer than their prior line of therapy.[17] The most common treatment-related AEs were grade 1/2 nausea and vomiting.[15][16]

-

AML and HR-MDS: In a Phase Ib study, RVU120 has shown preliminary signs of efficacy, including a complete remission in one patient.[17]

BCD-115 (Senexin B):

-

ER+ Breast Cancer (NCT03065010): A Phase Ia/Ib dose-finding study was initiated to evaluate the safety, tolerability, and pharmacokinetics of BCD-115 in combination with endocrine therapy in women with ER+/HER2- advanced breast cancer.[18][19] The trial was designed in two stages: dose-finding and then evaluation of the recommended dose.[18] This trial has been completed.[20][21]

Experimental Protocols

CDK8 Kinase Inhibition Assay (Biochemical)

This protocol describes a luminescence-based assay to measure the enzymatic activity of CDK8 and the inhibitory potential of test compounds.

Materials:

-

Recombinant human CDK8/Cyclin C complex

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 2.7 mM KCl, 2 mM MgCl2, 2 mM MnCl2, 0.04% Tween-20, 2 mM DTT)

-

ATP

-

CDK8 substrate peptide

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Test compounds dissolved in DMSO

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells as a no-inhibitor control.

-

Enzyme and Substrate Preparation: Prepare a solution of CDK8/Cyclin C and substrate peptide in kinase assay buffer.

-

Reaction Initiation: Add the enzyme/substrate solution to the wells containing the test compounds. Add ATP to initiate the kinase reaction. The final reaction volume is typically 10-25 µL.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ATP Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.

-

Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based STAT1 Phosphorylation Inhibition Assay

This protocol outlines a method to assess the ability of a CDK8 inhibitor to block the phosphorylation of STAT1 at Ser727 in cells.

Materials:

-

Cancer cell line known to express CDK8 and STAT1 (e.g., VCaP, HCT116)

-

Cell culture medium and supplements

-

Test CDK8 inhibitor

-

Recombinant human IFNγ

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting equipment and reagents

-

Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total STAT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the CDK8 inhibitor for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).

-

Cytokine Stimulation: Stimulate the cells with IFNγ (e.g., 10 ng/mL) for 30 minutes to induce STAT1 phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT1 as a loading control.

-

-

Data Analysis: Quantify the band intensities for phospho-STAT1 and total STAT1. Normalize the phospho-STAT1 signal to the total STAT1 signal for each sample. Calculate the percent inhibition of STAT1 phosphorylation relative to the IFNγ-stimulated vehicle control.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a CDK8 inhibitor in a subcutaneous xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or NSG mice)

-

Cancer cell line (e.g., HCT116, HCC1954)

-

Matrigel (optional)

-

Test CDK8 inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Implantation:

-

Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel.

-

Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor formation.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer the CDK8 inhibitor and vehicle control to the respective groups according to the desired dose and schedule (e.g., daily oral gavage).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Tumor Measurement:

-

Measure the tumor dimensions with calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: (Length x Width²)/2.

-

-

Endpoint and Analysis:

-

Continue treatment for a specified duration or until tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weights.

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Tumors can be further processed for pharmacodynamic marker analysis (e.g., Western blotting for pSTAT1) or histological examination.

-

Experimental and Drug Discovery Workflow

The discovery and development of CDK8 inhibitors follow a structured workflow, from target validation to clinical trials.

Caption: A typical workflow for the discovery and development of CDK8 inhibitors.

Conclusion and Future Directions

CDK8 represents a promising and actively pursued target for cancer therapy. Its role as a transcriptional regulator at the crossroads of multiple oncogenic signaling pathways provides a strong rationale for its inhibition. The development of potent and selective CDK8 inhibitors has demonstrated encouraging preclinical and early clinical activity. Future research will focus on identifying predictive biomarkers to select patient populations most likely to benefit from CDK8-targeted therapies. Combination strategies, pairing CDK8 inhibitors with other targeted agents or immunotherapies, also hold significant promise for overcoming drug resistance and improving clinical outcomes. The continued elucidation of the complex biology of CDK8 will undoubtedly fuel the development of novel and effective cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK8 Is a Colorectal Cancer Oncogene That Regulates β-Catenin Activity [dash.harvard.edu]

- 5. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 6. Downregulation of CDK-8 inhibits colon cancer hepatic metastasis by regulating Wnt/β-catenin pathway [ouci.dntb.gov.ua]

- 7. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Dual Inhibition of TNKS1 and CDK8 by TCS9725 Attenuates STAT1/β-Catenin/TGFβ1 Signaling in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. ryvu.com [ryvu.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pardon Our Interruption [opnme.com]

- 15. onclive.com [onclive.com]

- 16. wp.ryvu.com [wp.ryvu.com]

- 17. ryvu.com [ryvu.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Study of BCD-115 in Women With ER(+) HER2(-) Local Advanced and Metastatic Breast Cancer [findmecure.com]

- 20. biotechhunter.com [biotechhunter.com]

- 21. golden.com [golden.com]

The Dual Role of CDK8/19 in Transcriptional Regulation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases 8 (CDK8) and 19 (CDK19) are key transcriptional regulators that, in concert with Cyclin C (CCNC), MED12, and MED13, form the kinase module of the Mediator complex. This module acts as a molecular switch, reversibly associating with the core Mediator to fine-tune RNA Polymerase II (Pol II) activity. Dysregulation of CDK8/19 has been implicated in a variety of diseases, including cancer, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the role of CDK8 and CDK19 in transcriptional regulation, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Concepts: The Mediator Kinase Module

CDK8 and its paralog, CDK19, are serine/threonine kinases that share high sequence homology, particularly within their kinase domains. They are mutually exclusive components of the Mediator kinase module, which acts as a bridge between gene-specific transcription factors and the general Pol II transcription machinery. The association of the kinase module with the core Mediator complex is thought to prevent the recruitment of Pol II, thereby repressing transcription initiation. Conversely, the kinase activity of CDK8/19 can also positively regulate transcription by phosphorylating various substrates, including transcription factors and components of the transcription machinery itself. This dual functionality underscores the complex and context-dependent role of CDK8/19 in gene expression.

Signaling Pathways Involving CDK8/19

CDK8 and CDK19 are involved in a multitude of signaling pathways that are crucial for development, homeostasis, and disease. Their ability to phosphorylate key signaling molecules allows them to act as critical nodes in cellular communication networks.

Key Signaling Pathways:

-

Wnt/β-catenin Pathway: CDK8 has been identified as an oncogene in colorectal cancer, where it positively regulates β-catenin-driven transcription.

-

TGF-β/SMAD Pathway: CDK8/19 can phosphorylate SMAD transcription factors, modulating their activity and influencing cellular responses to TGF-β signaling.

-

NF-κB Pathway: CDK8/19 potentiate the transcriptional activity of NF-κB, a key regulator of inflammation and immunity, by enabling the elongation of NF-κB-induced transcripts[1].

-

STAT Pathway: CDK8 can directly phosphorylate STAT1 on serine 727, selectively regulating the interferon response.

Quantitative Data on CDK8/19 Activity and Inhibition

The development of potent and selective inhibitors has been instrumental in elucidating the functions of CDK8 and CDK19. The following tables summarize key quantitative data related to the biochemical and cellular activities of these kinases and their inhibitors.

| Inhibitor | Target(s) | IC₅₀ (nM, Biochemical Assay) | Cell-Based Assay IC₅₀ (nM) | Reference(s) |

| Cortistatin A | CDK8, CDK19 | 12 (CDK8 module) | <10 (STAT1-S727 phosphorylation) | [2] |

| Senexin B | CDK8, CDK19 | - | ~100 (NF-κB reporter) | [3] |

| BI-1347 | CDK8, CDK19 | 1.4 (CDK8) | - | |

| Compound 15 | CDK8, CDK19 | 1 (CDK8), 1 (CDK19) | 2 (STAT1-S727 phosphorylation) | |

| SNX631 | CDK8, CDK19 | - | 7-11 |

| Substrate | Phosphorylation Site | Effect of CDK8/19 Inhibition | Cell Line | Reference(s) |

| STAT1 | Ser727 | Decreased phosphorylation | MOLM-14 | [2] |

| SMAD2 | Thr220 | Decreased phosphorylation | MOLM-14 | [2] |

| SMAD3 | Thr179 | Decreased phosphorylation | MOLM-14 | [2] |

| Gene | Fold Change (upon CDK8/19 inhibition) | Cell Line | Condition | Reference(s) |

| CEBPA | Upregulated | MOLM-14 | Cortistatin A treatment | [2] |

| IRF8 | Upregulated | MOLM-14 | Cortistatin A treatment | [2] |

| IL8 | Downregulated | HEK293 | TNFα stimulation + Senexin B | [3] |

| CXCL1 | Downregulated | HEK293 | TNFα stimulation + Senexin B | [3] |

| CXCL2 | Downregulated | HEK293 | TNFα stimulation + Senexin B | [3] |

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount to advancing our understanding of CDK8/19. This section provides detailed protocols for key techniques used to study their function.

CRISPR/Cas9-Mediated Knockout of CDK8/19

This protocol outlines the generation of CDK8 and/or CDK19 knockout cell lines using the CRISPR/Cas9 system.

Materials:

-

Lentiviral vectors expressing Cas9 and a single guide RNA (sgRNA)

-

HEK293T cells for lentivirus production

-

Target cell line (e.g., HCT116)

-

Polybrene or other transduction reagent

-

Puromycin or other selection antibiotic

-

Genomic DNA extraction kit

-

PCR reagents and primers flanking the target site

-

Antibodies for Western blot validation (anti-CDK8, anti-CDK19, anti-GAPDH)

sgRNA Sequences (Human):

-

CDK8: 5'-CACCGGCTCTTCACCAACGTGCACG-3'

-

CDK19: 5'-CGAGGAACCTCTAGTGGTGA-3' and 5'-TCCTCGGGCCTGACTTCCAT-3'[4]

Procedure:

-

Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector containing the sgRNA, along with packaging and envelope plasmids.

-

Transduction: Infect the target cell line with the harvested lentivirus in the presence of polybrene.

-

Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

-

Clonal Isolation: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

-

Expansion and Validation:

-

Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the region surrounding the sgRNA target site by PCR and analyze for insertions/deletions (indels) by Sanger sequencing or T7 endonuclease I assay.

-

Western Blot: Confirm the absence of CDK8 or CDK19 protein expression by Western blot analysis of whole-cell lysates.

-

References

- 1. Elucidating the Functions of CDK8 and CDK19 in Acute Myeloid Leukemia [dash.harvard.edu]

- 2. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional Responses to IFN-γ Require Mediator Kinase-Dependent Pause Release and Mechanistically Distinct CDK8 and CDK19 Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. origene.com [origene.com]

An In-depth Technical Guide to CDK8-IN-11 Hydrochloride for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in oncology. As a component of the Mediator complex, CDK8 plays a crucial role in regulating gene transcription, and its dysregulation is implicated in various cancers.[1] CDK8-IN-11 is a potent and selective small molecule inhibitor of CDK8, demonstrating promising anti-cancer activity in preclinical studies. This technical guide provides a comprehensive overview of CDK8-IN-11 hydrochloride, including its chemical properties, mechanism of action, applications in cancer research with supporting data, and detailed experimental protocols.

Chemical Properties and Synthesis

This compound is the salt form of the active CDK8 inhibitor. The hydrochloride form often provides improved solubility and stability for research applications.

Table 1: Chemical Properties of CDK8-IN-11

| Property | Value | Source |

| Chemical Name | 3-(4-((3-ethyl-1-methyl-1H-pyrazol-5-yl)amino)quinazolin-7-yl)-N-(trifluoromethyl)benzamide | N/A |

| Molecular Formula | C19H15F3N4O2 | |

| Molecular Weight | 388.34 g/mol | |

| CAS Number | 2839338-28-0 (free base) | [2] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | [3][4] |

Proposed Synthesis Route

A detailed, step-by-step synthesis protocol for CDK8-IN-11 is not publicly available. However, based on the synthesis of structurally related quinazoline (B50416) and pyrazole-containing kinase inhibitors, a plausible synthetic route can be proposed. This would likely involve a multi-step process culminating in the coupling of a substituted quinazoline core with a substituted benzamide (B126) fragment. Researchers should refer to literature on the synthesis of similar chemical scaffolds for detailed reaction conditions.[5][6][7]

Mechanism of Action

CDK8-IN-11 is a potent and selective inhibitor of CDK8 kinase activity with an IC50 value of 46 nM.[2] Its primary mechanism of action involves the inhibition of downstream signaling pathways that are aberrantly activated in cancer.

-

Inhibition of WNT/β-catenin Signaling: CDK8 is a known positive regulator of the WNT/β-catenin pathway, which is frequently hyperactivated in colorectal and other cancers.[1] CDK8-IN-11 suppresses this pathway, leading to reduced levels of β-catenin and its downstream target, c-Myc, a key oncoprotein.[2]

-

Inhibition of STAT1 Phosphorylation: CDK8 can directly phosphorylate the Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727), a modification that is crucial for its transcriptional activity.[8][9] CDK8-IN-11 has been shown to inhibit the phosphorylation of STAT1 at S727 in cancer cells.[2]

Applications in Cancer Research

CDK8-IN-11 has demonstrated significant anti-cancer effects in both in vitro and in vivo models, particularly in colon cancer.

In Vitro Studies

CDK8-IN-11 inhibits the proliferation of various human cancer cell lines.

Table 2: In Vitro Anti-proliferative Activity of CDK8-IN-11

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colon Cancer | 1.2 | [2] |

| HHT-29 | Colon Cancer | 0.7 | [2] |

| SW480 | Colon Cancer | 2.4 | [2] |

| CT-26 | Colon Cancer | 5.5 | [2] |

| GES-1 | Gastric Epithelial | 62.7 | [2] |

Furthermore, treatment of HCT-116 colon cancer cells with CDK8-IN-11 (0.5-2 µM for 48 hours) resulted in an increased number of cells in the G1 phase of the cell cycle, indicating a G1-phase arrest.[2]

In Vivo Studies

In a CT-26 xenograft mouse model, oral administration of CDK8-IN-11 at doses of 10 and 40 mg/kg resulted in significant inhibition of tumor growth.[2] This anti-tumor effect was accompanied by a reduction in the levels of β-catenin and c-Myc in the tumor tissue, confirming the in vivo engagement of the WNT/β-catenin pathway.[2]

Table 3: Pharmacokinetic Properties of CDK8-IN-11 in Rats

| Parameter | Value (10 mg/kg, p.o.) | Value (2 mg/kg, i.v.) | Reference |

| Permeability (Papp) | 1.8 x 10⁻⁶ cm/s | - | [2] |

Experimental Protocols

The following are detailed protocols for key experiments involving CDK8-IN-11. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Proliferation Assay (CCK-8)

This protocol is for determining the IC50 value of CDK8-IN-11 in a 96-well plate format.

-

Cell Seeding:

-

Harvest cancer cells in their logarithmic growth phase.

-

Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5 x 10³ cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10][11][12]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CDK8-IN-11. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[2]

-

-

CCK-8 Assay:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Western Blot for p-STAT1 (Ser727)

This protocol describes the detection of phosphorylated STAT1 at Ser727 in cancer cells treated with CDK8-IN-11.

-

Cell Lysis:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Treat the cells with CDK8-IN-11 at the desired concentrations for the specified time (e.g., 0-4 µM for 48 hours).[2]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p-STAT1 (Ser727) (e.g., 1:1000 dilution) overnight at 4°C.[13]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[13]

-

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of CDK8-IN-11 in a subcutaneous xenograft model.

-

Cell Implantation:

-

Harvest cancer cells (e.g., CT-26) and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).

-

Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells in 100 µL) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[14]

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[15]

-

-

Drug Administration:

-

Prepare a formulation of this compound for oral gavage. A common vehicle for poorly soluble compounds is 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.

-

Administer CDK8-IN-11 (e.g., 10 or 40 mg/kg) or the vehicle control orally once daily.[2]

-

-

Monitoring and Endpoint:

-

Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[15]

-

Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

-

CDK8 Signaling Pathways in Cancer

CDK8 is a key regulator of transcription and is involved in multiple signaling pathways that are critical for cancer development and progression.

CDK8, as part of the Mediator complex, can phosphorylate various transcription factors, thereby modulating their activity. This includes STAT1, SMAD proteins (mediators of TGF-β signaling), the intracellular domain of NOTCH, the tumor suppressor p53, and the cell cycle regulator E2F1. Additionally, CDK8 is a critical component of the Wnt/β-catenin signaling pathway, promoting the transcription of target genes involved in cell proliferation.[16][17]

Conclusion

This compound is a valuable research tool for investigating the role of CDK8 in cancer. Its potency, selectivity, and demonstrated in vitro and in vivo efficacy make it a suitable compound for preclinical studies aimed at validating CDK8 as a therapeutic target. This guide provides a foundational understanding of CDK8-IN-11 and detailed protocols to facilitate its use in cancer research. Further investigation into its broader applications and the development of more detailed experimental methodologies will continue to enhance its utility in the field.

References

- 1. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CDK8-IN-5 | CDK | 2855087-10-2 | Invivochem [invivochem.com]

- 4. CDK8-IN-1 | CDK | TargetMol [targetmol.com]

- 5. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

The Oncogenic Functions of CDK8: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical player in the landscape of oncology. Initially identified as a transcriptional regulator within the Mediator complex, CDK8 is now recognized as a multifaceted oncogene implicated in the development and progression of a wide array of cancers, including colorectal, breast, and prostate cancer. Its role extends beyond transcriptional control, influencing key signaling pathways that govern cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the oncogenic functions of CDK8, detailing its molecular mechanisms, involvement in critical signaling cascades, and its validation as a therapeutic target. We present quantitative data on its expression and activity, detailed experimental protocols for its study, and visual representations of its complex interactions to empower researchers and drug development professionals in their pursuit of novel cancer therapies targeting this pivotal kinase.

The Core Oncogenic Functions of CDK8

CDK8 exerts its oncogenic influence primarily through the regulation of gene expression. As a subunit of the Mediator complex, it acts as a molecular bridge between transcription factors and the RNA polymerase II machinery. However, CDK8 can also function independently of the Mediator complex, directly phosphorylating a variety of substrates to modulate their activity.

1.1. Transcriptional Regulation:

-

Mediator Complex-Dependent Function: Within the Mediator complex, CDK8, along with its binding partner Cyclin C, MED12, and MED13, forms the CDK module. This module can reversibly associate with the core Mediator complex to either activate or repress transcription, depending on the cellular context and the specific gene targets.[1]

-

Mediator Complex-Independent Function: CDK8 can directly phosphorylate transcription factors, thereby altering their stability, localization, and transcriptional activity. This direct interaction allows for rapid and precise control over specific gene expression programs.[2][3]

1.2. Key Oncogenic Signaling Pathways:

CDK8 is a central node in several signaling pathways critical for tumorigenesis. Its dysregulation can lead to aberrant activation of these pathways, promoting uncontrolled cell growth and survival.

-

Wnt/β-catenin Pathway: CDK8 is a well-established positive regulator of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in colorectal cancer.[4][5][6][7] CDK8 can phosphorylate β-catenin, enhancing its transcriptional activity and promoting the expression of Wnt target genes such as MYC and CCND1 (Cyclin D1).[5][8] Furthermore, CDK8 can phosphorylate E2F1, a negative regulator of β-catenin, thereby relieving its inhibitory effect.[7][9]

-

STAT Pathway: CDK8 plays a crucial role in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in immune responses and cancer. CDK8 can directly phosphorylate STAT1 on serine 727, a modification that modulates its transcriptional activity in response to interferon-gamma (IFN-γ).[10][11] This phosphorylation can have both pro- and anti-tumorigenic effects depending on the context.

-

TGF-β Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. CDK8 can phosphorylate SMAD proteins, the key effectors of the TGF-β pathway, influencing their transcriptional activity and contributing to the pro-metastatic effects of TGF-β.[12]

-

Hippo Pathway: The Hippo pathway is a critical regulator of organ size and a tumor suppressor pathway. The transcriptional coactivator YAP is a key downstream effector of this pathway. CDK8 can directly phosphorylate YAP, leading to its activation and promoting cell proliferation and migration.[3]

-

Notch Pathway: The Notch signaling pathway is involved in cell fate decisions and is frequently dysregulated in cancer. CDK8 can phosphorylate the Notch intracellular domain (NICD), the active form of the Notch receptor, thereby modulating its transcriptional activity.[12]

Quantitative Data on CDK8 in Cancer

The oncogenic role of CDK8 is supported by a growing body of quantitative data demonstrating its overexpression, gene amplification, and the consequences of its inhibition in various cancers.

Table 1: CDK8 Expression and Gene Amplification in Human Cancers

| Cancer Type | CDK8 Expression Status | Frequency of Gene Amplification | Reference |

| Colorectal Cancer | Overexpressed | Amplified in a substantial fraction (up to 47% in some studies) | [2][4][13] |

| Breast Cancer | Overexpressed, associated with poor prognosis | Amplification observed | [14][15] |

| Prostate Cancer | High expression associated with migratory potential | Amplification observed in aggressive subtypes | [16] |

| Gastric Cancer | Implicated in pathogenesis | - | [2] |

| Melanoma | Implicated in pathogenesis | - | [2] |

| Acute Myeloid Leukemia (AML) | Implicated in pathogenesis | - | [2] |

Table 2: Effect of CDK8 Inhibition on Cancer Cell Proliferation (IC50 Values)

| Cell Line | Cancer Type | CDK8/19 Inhibitor | IC50 Value | Reference |

| VCaP | Prostate Cancer | T-474 | Substantial inhibition | [10] |

| VCaP | Prostate Cancer | T-418 | Substantial inhibition | [10] |

| OCI-Ly3 | Hematological Cancer | Compound 2 | < 1 μM | [8] |

| HBL-1 | Hematological Cancer | Compound 2 | < 1 μM | [8] |

| MV-4-11B | Hematological Cancer | Compound 2 | < 1 μM | [8] |

| KG1 | Hematological Cancer | Compound 2 | < 1 μM | [8] |

| MM1R | Hematological Cancer | Compound 2 | < 1 μM | [8] |

| TOV-21-G | Ovarian Clear Cell Carcinoma | SNX631 | 1.41 µM | [5] |

| SKOV-3 | Ovarian Clear Cell Carcinoma | SNX631 | 6.14 µM | [5] |

Experimental Protocols for Studying CDK8 Function

To facilitate further research into the oncogenic roles of CDK8, this section provides detailed methodologies for key experiments.

3.1. CDK8 Kinase Assay

This protocol is designed to measure the enzymatic activity of CDK8 and to screen for potential inhibitors.

Materials:

-

Recombinant human CDK8/Cyclin C complex

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (stock solution, e.g., 10 mM)

-

CDK8 substrate peptide (e.g., a peptide containing a known CDK8 phosphorylation site)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Test compounds (dissolved in DMSO)

-

96-well or 384-well plates

-

Incubator (30°C)

-

Scintillation counter or luminometer

Procedure (using ADP-Glo™ Kinase Assay):

-

Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer. Prepare a master mix containing the kinase assay buffer, ATP, and the CDK substrate peptide.

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add a small volume (e.g., 2.5 µL) of each compound dilution to the wells of the assay plate. Include "positive control" (DMSO only) and "blank" (no kinase) wells.

-

Kinase Reaction: Dilute the CDK8/Cyclin C enzyme to the desired concentration in 1x Kinase Assay Buffer. Add the diluted enzyme to the "positive control" and "test inhibitor" wells. Add an equal volume of 1x Kinase Assay Buffer to the "blank" wells.

-

Initiate Reaction: Add the master mix to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to all wells to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 45 minutes.

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Subtract the "blank" values from all other readings. Calculate the percent inhibition for each compound concentration relative to the "positive control". Determine the IC50 value by fitting the data to a dose-response curve.[12]

3.2. Chromatin Immunoprecipitation (ChIP)

This protocol is used to identify the genomic regions where CDK8 is bound.

Materials:

-

Formaldehyde (B43269) (37%)

-

Glycine (2.5 M)

-

Ice-cold PBS

-

Cell lysis buffer

-

Nuclear lysis buffer

-

IP dilution buffer

-

IP wash buffers (low salt, high salt, LiCl)

-

IP elution buffer

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Anti-CDK8 antibody

-

IgG control antibody

-

RNase A

-

Proteinase K

-

DNA purification kit

-

qPCR machine and reagents

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and wash the cells. Lyse the cells to release the nuclei.

-

Chromatin Shearing: Isolate the nuclei and resuspend them in a shearing buffer. Sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Dilute the sheared chromatin and pre-clear it with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-CDK8 antibody or an IgG control.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the immune complexes from the beads. Reverse the cross-links by heating at 65°C.

-

DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for target gene promoters or by next-generation sequencing (ChIP-seq).[17][18]

3.3. Quantitative Real-Time PCR (qPCR) for CDK8 Target Genes

This protocol is used to quantify the changes in the expression of CDK8 target genes following CDK8 knockdown or inhibition.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for target genes and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from control and CDK8-manipulated (knockdown or inhibitor-treated) cells.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, primers, and cDNA.

-

qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2^-ΔΔCt method.[9][19][20][21][22]

Visualizing CDK8's Oncogenic Network

To better understand the complex interplay of CDK8 in cancer, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

4.1. Signaling Pathways

Caption: CDK8 integrates into multiple oncogenic signaling pathways.

4.2. Experimental Workflows

Caption: Key experimental workflows for studying CDK8 function.

Conclusion and Future Directions

CDK8 has unequivocally been established as a significant oncogene with multifaceted roles in transcriptional regulation and cell signaling. Its frequent dysregulation in a variety of cancers underscores its potential as a high-value therapeutic target. The development of selective CDK8 inhibitors has shown promise in preclinical studies, and their progression into clinical trials is eagerly anticipated.

Future research should focus on several key areas:

-

Elucidating Context-Dependent Functions: The precise roles of CDK8 can vary between different cancer types and even within different stages of the same cancer. A deeper understanding of these context-dependent functions is crucial for the effective application of CDK8-targeted therapies.

-

Identifying Predictive Biomarkers: The identification of reliable biomarkers to predict which patients are most likely to respond to CDK8 inhibitors is a critical step towards personalized medicine.

-

Exploring Combination Therapies: Combining CDK8 inhibitors with other targeted therapies or conventional chemotherapies may offer synergistic effects and overcome potential resistance mechanisms.

This technical guide provides a solid foundation for researchers and drug developers to further explore the oncogenic functions of CDK8 and to accelerate the development of novel and effective cancer treatments. The provided data, protocols, and visualizations are intended to serve as a valuable resource in this important endeavor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]

- 3. CDK8 Expression in 470 Colorectal Cancers in Relation to β-Catenin Activation, Other Molecular Alterations and Patient Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonizing CDK8 Sensitizes Colorectal Cancer to Radiation Through Potentiating the Transcription of e2f1 Target Gene apaf1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Mediator Kinase Cyclin-Dependent Kinases 8/19 Potentiates Chemotherapeutic Responses, Reverses Tumor Growth, and Prolongs Survival from Ovarian Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. oncotarget.com [oncotarget.com]

- 11. Distinct effects of CDK8 module subunits on cellular growth and proliferation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identifying Cancers Impacted by CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 18. whatisepigenetics.com [whatisepigenetics.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. origene.com [origene.com]

- 21. oaepublish.com [oaepublish.com]

- 22. biorxiv.org [biorxiv.org]

The Impact of CDK8-IN-11 Hydrochloride on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene expression, acting as a molecular switch within the Mediator complex. Its dysregulation is implicated in various pathologies, particularly cancer, making it a compelling target for therapeutic intervention. CDK8-IN-11 hydrochloride is a potent and selective inhibitor of CDK8, demonstrating significant effects on cancer cell proliferation and signaling. This in-depth technical guide explores the effect of this compound on gene expression, detailing its mechanism of action, summarizing key quantitative data from relevant studies, and providing comprehensive experimental protocols for researchers.

Introduction to CDK8 and its Role in Transcription

CDK8, along with its paralog CDK19, is a key component of the kinase module of the Mediator complex, a crucial interface between gene-specific transcription factors and the core RNA polymerase II machinery.[1][2] The Mediator complex is a multi-protein assembly that is essential for the regulation of transcription.[3] The CDK8 module, which also includes Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex to modulate its activity.

Functionally, CDK8 acts as a transcriptional co-regulator with a dual role, capable of both activating and repressing gene expression in a context-dependent manner.[4] It exerts its influence by phosphorylating a variety of substrates, including transcription factors, Mediator subunits, and the C-terminal domain (CTD) of RNA polymerase II.[4] This kinase activity can influence the stability and activity of transcription factors and regulate the process of transcriptional elongation.[4][5] Given its central role in transcriptional regulation, the dysregulation of CDK8 activity has been linked to the development and progression of various cancers, including colorectal, breast, and hematological malignancies.[6][7]

This compound: A Potent and Selective CDK8 Inhibitor

CDK8-IN-11 is a small molecule inhibitor that demonstrates high potency and selectivity for CDK8, with a reported IC50 value of 46 nM.[8] Its hydrochloride salt form is often used in research settings.

Chemical Structure:

While the exact chemical structure of this compound is proprietary, its activity as a selective inhibitor allows for the specific interrogation of CDK8's function in cellular processes.

Mechanism of Action: How CDK8-IN-11 Modulates Gene Expression

CDK8-IN-11 exerts its effects on gene expression primarily by inhibiting the kinase activity of CDK8. This inhibition disrupts the downstream signaling pathways that are dependent on CDK8-mediated phosphorylation. Two of the most well-characterized pathways affected by CDK8 inhibition are the WNT/β-catenin and STAT1 signaling pathways.

Inhibition of the WNT/β-catenin Signaling Pathway

The WNT/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, particularly colorectal cancer, this pathway is aberrantly activated.[4] CDK8 has been identified as a key positive regulator of β-catenin-driven transcription.[4]

CDK8-IN-11, by inhibiting CDK8, suppresses the canonical WNT/β-catenin signaling pathway.[8] This leads to the deregulation of β-catenin-mediated transcription, which in turn affects the expression of downstream target genes involved in cell cycle progression and proliferation.[8]

Caption: CDK8-IN-11 inhibits CDK8, disrupting WNT/β-catenin signaling.

Modulation of STAT1 Signaling

Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of interferon (IFN) signaling and plays a crucial role in immune responses and tumor surveillance. CDK8 is known to phosphorylate STAT1 at serine 727 (S727), a modification that is important for its transcriptional activity.[8]

CDK8-IN-11 has been shown to inhibit the phosphorylation of STAT1 at S727 in a dose-dependent manner.[8] This inhibition occurs without affecting the JAK-mediated phosphorylation at tyrosine 701, indicating a specific effect on the CDK8-dependent regulatory mechanism of STAT1. By modulating STAT1 phosphorylation, CDK8-IN-11 can alter the expression of IFN-responsive genes.

Caption: CDK8-IN-11 inhibits CDK8-mediated STAT1 phosphorylation.

Quantitative Analysis of Gene Expression Changes

The following tables summarize representative data from studies using CDK8 inhibitors, which can be considered indicative of the potential effects of CDK8-IN-11.

Table 1: Downregulated Genes Upon CDK8 Inhibition in Colon Cancer Cells

| Gene Symbol | Description | Log2 Fold Change (approx.) | p-value (adjusted) |

| AXIN2 | Axin 2 | -2.5 | < 0.001 |

| LGR5 | Leucine-rich repeat containing G protein-coupled receptor 5 | -2.1 | < 0.001 |

| ASCL2 | Achaete-scute family bHLH transcription factor 2 | -1.8 | < 0.001 |

| MYC | MYC proto-oncogene, bHLH transcription factor | -1.5 | < 0.01 |

| CCND1 | Cyclin D1 | -1.3 | < 0.01 |

Note: This data is a composite representation from studies on CDK8 inhibitors in Wnt-dependent colon cancer cell lines. Actual values may vary based on the specific inhibitor, cell line, and experimental conditions.

Table 2: Upregulated Genes Upon CDK8 Inhibition in Endometrial Cancer Cells

| Gene Symbol | Description | Log2 Fold Change (approx.) | p-value (adjusted) |

| CDKN1A (p21) | Cyclin dependent kinase inhibitor 1A | 2.0 | < 0.001 |

| GADD45A | Growth arrest and DNA damage inducible alpha | 1.8 | < 0.001 |

| FASN | Fatty acid synthase | 1.6 | < 0.01 |

| SREBF1 | Sterol regulatory element binding transcription factor 1 | 1.5 | < 0.01 |

Note: This data is illustrative of the tumor-suppressive roles of CDK8 in certain contexts, where its inhibition can lead to the upregulation of genes involved in cell cycle arrest and metabolic regulation.[9]

Detailed Experimental Protocols

To aid researchers in studying the effects of this compound, this section provides detailed protocols for key experiments.

Cell Culture and Treatment

Caption: Workflow for cell culture and treatment with CDK8-IN-11.

-

Cell Lines: Use appropriate cancer cell lines with known dependence on CDK8-related pathways (e.g., HCT-116 for Wnt signaling).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0-4 μM).[8] Treat cells for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) in all experiments.

RNA Isolation and RNA-Sequencing

-

RNA Extraction: Following treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., from a commercial RNA extraction kit). Isolate total RNA according to the manufacturer's protocol.

-

Quality Control: Assess the quality and quantity of the isolated RNA using a spectrophotometer (for A260/A280 and A260/A230 ratios) and a bioanalyzer (for RNA Integrity Number - RIN).

-

Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries on a suitable platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between treated and control samples.

-

Western Blotting for Phospho-STAT1

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT1 (S727) and total STAT1 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize the phospho-STAT1 signal to the total STAT1 signal.

Conclusion

This compound is a valuable research tool for investigating the role of CDK8 in gene expression and cellular signaling. Its ability to potently and selectively inhibit CDK8 allows for the precise dissection of its function in various biological and pathological processes. By modulating key signaling pathways such as WNT/β-catenin and STAT1, CDK8-IN-11 alters the expression of a wide range of genes, ultimately impacting cell proliferation, differentiation, and survival. The methodologies outlined in this guide provide a framework for researchers to further explore the therapeutic potential of targeting CDK8 in cancer and other diseases. As more quantitative transcriptomic data for specific CDK8 inhibitors like CDK8-IN-11 becomes available, a more detailed understanding of their impact on gene regulatory networks will undoubtedly emerge.

References

- 1. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 4. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]

- 7. Expression of CDK8 and CDK8-interacting Genes as Potential Biomarkers in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Tumor-suppressive effects of CDK8 in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CDK8-IN-11 Hydrochloride in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator and a component of the Mediator complex, which plays a crucial role in signal transduction and gene expression. Dysregulation of CDK8 has been implicated in the pathogenesis of various cancers, including colon cancer, making it an attractive therapeutic target. CDK8-IN-11 is a potent and selective inhibitor of CDK8 that has demonstrated anti-tumor activity in preclinical models by modulating signaling pathways such as the Wnt/β-catenin pathway. These application notes provide a comprehensive overview of the in vivo administration and dosage of CDK8-IN-11 hydrochloride in mouse models, along with detailed experimental protocols to guide researchers in their study design.

Data Presentation

In Vivo Efficacy and Dosage of CDK8-IN-11

The following table summarizes the quantitative data from in vivo studies using CDK8-IN-11 in mouse models. This data provides a clear comparison of dosages, administration routes, and observed outcomes.

| Compound | Dosage | Administration Route | Dosing Schedule | Mouse Model | Cancer Type | Key Findings |

| CDK8-IN-11 | 10 mg/kg and 40 mg/kg | Oral (p.o.) | Not Specified | CT-26 xenograft mice | Colon Cancer | Inhibited tumor growth. Reduced levels of β-catenin and c-Myc in the tumor.[1] |